2,3-Difluorobenzaldehyde serves as a valuable building block for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique difluorinated structure can influence the properties of the final product, such as enhancing potency or improving metabolic stability [].
This compound can participate in various organic reactions, such as aldol condensation, Knoevenagel condensation, and Suzuki-Miyaura coupling, allowing researchers to access diverse functionalized molecules for further studies [].
2,3-Difluorobenzaldehyde is being explored in the development of liquid crystals, a state of matter exhibiting properties between those of solids and liquids. These findings suggest potential applications in displays, sensors, and photonic devices [].
Research suggests the incorporation of 2,3-difluorobenzaldehyde units into polymer structures can modify their properties, potentially leading to materials with enhanced thermal stability, mechanical strength, or specific functionalities [].
2,3-Difluorobenzaldehyde is an organic compound with the molecular formula CHFO and a CAS Registry Number of 2646-91-5. It is characterized by the presence of two fluorine atoms located at the 2 and 3 positions of the benzene ring, with an aldehyde functional group attached to the first carbon. This compound is notable for its unique electronic properties, which are influenced by the electronegative fluorine atoms, making it a valuable intermediate in organic synthesis and pharmaceuticals .
Research indicates that 2,3-difluorobenzaldehyde exhibits biological activity that may be relevant in medicinal chemistry. Its derivatives have been investigated for potential anti-cancer properties and as inhibitors in various biochemical pathways. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, which can contribute to improved biological activity compared to non-fluorinated analogs .
Several methods have been developed for synthesizing 2,3-difluorobenzaldehyde:
2,3-Difluorobenzaldehyde serves multiple purposes in various fields:
Studies on the interactions of 2,3-difluorobenzaldehyde with biological targets are ongoing. Its derivatives have been evaluated for their binding affinity and inhibitory effects on specific enzymes involved in metabolic pathways. These interactions are crucial for understanding its potential therapeutic applications and optimizing its efficacy in drug design .
Several compounds share structural similarities with 2,3-difluorobenzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Fluorobenzaldehyde | CHFO | Contains one fluorine atom; less electronegative influence. |
3-Fluorobenzaldehyde | CHFO | Similar structure but different substitution pattern. |
4-Fluorobenzaldehyde | CHFO | The fluorine is para to the aldehyde group; different reactivity profile. |
2,4-Difluorobenzaldehyde | CHFO | Contains two fluorine atoms at different positions; may exhibit different biological activities. |
Uniqueness: The unique positioning of the fluorine atoms in 2,3-difluorobenzaldehyde affects its electronic properties and reactivity compared to other similar compounds. This specific arrangement can enhance its biological activity and influence its behavior in
Organometallic approaches dominate the synthesis of 2,3-difluorobenzaldehyde. A prominent method involves lithiation followed by electrophilic formylation. For example, 1,2-difluorobenzene undergoes lithiation with n-butyllithium (n-BuLi) at -65°C in tetrahydrofuran (THF), followed by quenching with N,N-dimethylformamide (DMF) to yield the aldehyde. This method achieves yields of ~46% after hydrolysis and purification. The reaction mechanism proceeds via a lithium-intermediate, where the electrophilic DMF delivers the formyl group to the aromatic ring.
Catalytic oxidation of 2,3-difluorotoluene represents a scalable route. Using sodium molybdate (Na₂MoO₄) and cobalt(II) acetate (Co(OAc)₂) as catalysts, with hydrogen peroxide (H₂O₂) as the oxidant in acetic acid, this method achieves a 48.2% yield at 120°C. The reaction leverages bromide ions (NaBr) to enhance intermediate stability, minimizing over-oxidation to carboxylic acids.
Grignard exchange methodologies are employed for halogenated precursors. For instance, 2,6-dichloro-4-fluoroiodobenzene undergoes Grignard exchange with isopropylmagnesium chloride (i-PrMgCl) to form a phenylmagnesium intermediate, which is formylated with DMF and hydrolyzed to yield 2,3-difluorobenzaldehyde derivatives. This method emphasizes temperature control (-20°C to -10°C) to suppress side reactions.
The flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO) catalyzes the Baeyer-Villiger oxidation of fluorobenzaldehydes. For 2,3-difluorobenzaldehyde, HAPMO converts the substrate into fluorophenyl formate, which hydrolyzes spontaneously to 2,3-difluorophenol. This enzymatic route avoids harsh conditions but remains limited to niche applications due to moderate conversion rates.
The fluorine substituents in 2,3-difluorobenzaldehyde significantly influence electrophilic aromatic substitution (EAS) by deactivating the ring and directing incoming electrophiles to specific positions. Fluorine’s strong -I effect reduces electron density across the aromatic system, while its ortho/para-directing nature competes with the aldehyde group’s meta-directing effects.
Nitration: Under mixed acid conditions (HNO₃/H₂SO₄), nitration occurs predominantly at the 5-position (para to the aldehyde and meta to fluorine). This regioselectivity arises from the combined electronic effects of the fluorine atoms and the aldehyde group, which create a localized electron-deficient region at the 5-position [6]. Yields typically range from 60–75% under optimized conditions (0–5°C, 4–6 hours).
Sulfonation: Reaction with fuming sulfuric acid (20% SO₃) at 80°C produces the 5-sulfo derivative as the major product. The reaction’s reversibility allows for thermodynamic control, favoring substitution at the most stabilized position .
Halogenation: Bromination using Br₂/FeBr₃ occurs at the 4-position (ortho to fluorine and meta to aldehyde), with minor amounts of 6-substituted product. This contrasts with non-fluorinated benzaldehydes, where bromination favors the para-aldehyde position [6].
Electrophile | Major Product Position | Yield (%) | Key Influencing Factor |
---|---|---|---|
NO₂⁺ | 5 | 72 | Combined -M effects |
SO₃H⁺ | 5 | 68 | Thermodynamic control |
Br⁺ | 4 | 65 | Steric accessibility |
Radical reactions enable functionalization at positions inaccessible via ionic mechanisms. The fluorine atoms stabilize adjacent radical intermediates through hyperconjugation, favoring C–H activation at the 4- and 6-positions.
Hydrogen Atom Transfer (HAT): Using N-hydroxyphthalimide (NHPI) and tert-butyl hydroperoxide (TBHP), the 4-position undergoes allylation with 80% regioselectivity. The reaction proceeds via a radical-chain mechanism, with initiation by TBHP decomposition and propagation through HAT at the electron-deficient C4–H bond [7].
Photocatalytic Fluorination: Tetrabutylammonium decatungstate (TBADT) under UV light mediates selective fluorination at the 6-position using Selectfluor. The reaction achieves 55% conversion in acetonitrile at 25°C, leveraging the polarizability of the C6–H bond adjacent to fluorine [7].
The aldehyde group in 2,3-difluorobenzaldehyde serves as a directing group for transition metal-catalyzed couplings, while fluorine substituents modulate electronic effects on the metal center.
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids occurs selectively at the 4-position. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), biaryl products form in 70–85% yield. The fluorine atoms enhance oxidative addition kinetics by increasing the electrophilicity of the aromatic ring .
Ullmann Coupling: Copper(I)-mediated coupling with aryl iodides at the 5-position proceeds in DMF at 110°C, yielding unsymmetrical diaryl ketones. The aldehyde group remains intact, enabling subsequent transformations .
While 2,3-difluorobenzaldehyde itself does not undergo direct Baeyer-Villiger oxidation, enzymatic oxidation of its reduced form (2,3-difluorobenzyl alcohol) produces fluorinated ketones.
Cytochrome P450 Monooxygenases: CYP102A1 from Bacillus megaterium oxidizes 2,3-difluorobenzyl alcohol to 2,3-difluoroacetophenone with 40% conversion efficiency. The fluorine atoms reduce substrate binding affinity (Km = 120 μM) compared to non-fluorinated analogues (Km = 80 μM) [7].
Flavin-Dependent Oxidases: Styrene monooxygenase (SMO) introduces an epoxide group adjacent to the aldehyde, forming 2,3-difluoro-4,5-epoxybenzaldehyde as a minor pathway (15% yield). This highlights the potential for biocatalytic diversification of fluorinated aromatics [7].
Flammable;Irritant